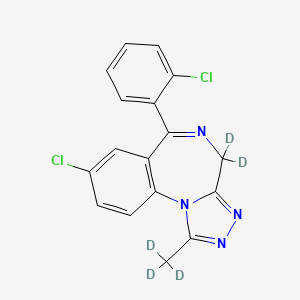
Triazolam-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolam-d5 is a deuterated form of triazolam, a triazolobenzodiazepine derivative. Triazolam is commonly used as a short-acting hypnotic agent for the treatment of insomnia. The deuterated version, this compound, is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which aids in the precise tracking of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-d5 involves the incorporation of deuterium atoms into the triazolam molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and confirm the isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Triazolam-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the benzodiazepine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives of this compound, which are often studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Triazolam-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of triazolam in biological systems.
Metabolic Pathway Analysis: The compound helps in identifying and quantifying metabolites in various biological matrices.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions by tracking its metabolic fate in the presence of other compounds.
Analytical Chemistry: It serves as an internal standard in mass spectrometry-based assays for the quantification of triazolam and its metabolites .
Mecanismo De Acción
Triazolam-d5, like triazolam, exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The primary molecular targets are the BNZ1 and BNZ2 receptors, which mediate sleep and muscle relaxation, respectively .
Comparación Con Compuestos Similares
Alprazolam: Another triazolobenzodiazepine with similar hypnotic and anxiolytic properties.
Diazepam: A longer-acting benzodiazepine used for anxiety and muscle relaxation.
Lorazepam: Known for its anxiolytic and sedative effects, with a longer half-life compared to triazolam.
Uniqueness of Triazolam-d5: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms makes it distinguishable from non-labeled triazolam in analytical assays, allowing for precise tracking and quantification .
Propiedades
Número CAS |
1276303-24-2 |
|---|---|
Fórmula molecular |
C17H12Cl2N4 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
8-chloro-6-(2-chlorophenyl)-4,4-dideuterio-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2 |
Clave InChI |
JOFWLTCLBGQGBO-UFFRDWFDSA-N |
SMILES isomérico |
[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















